molecular formula C9H8F3NO3 B1409592 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1228897-85-5

2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1409592
CAS No.: 1228897-85-5
M. Wt: 235.16 g/mol
InChI Key: KOFSIZNJLPYOHA-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid is a heterocyclic compound featuring a pyridine core substituted with a methoxy group (-OCH₃) at position 2, a trifluoromethyl (-CF₃) group at position 5, and an acetic acid (-CH₂COOH) moiety at position 4. This structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, creating unique electronic and steric properties.

Properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-16-7-2-5(3-8(14)15)6(4-13-7)9(10,11)12/h2,4H,3H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFSIZNJLPYOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Multi-step Organic Synthesis

This approach involves sequential reactions, starting from commercially available pyridine derivatives:

Step Description Reagents & Conditions Reference/Notes
1 Synthesis of 2-methyl-5-trifluoromethylpyridine Friedel–Crafts acylation or directed lithiation followed by trifluoromethylation Patent CN109232399B indicates the use of trifluoromethylation reagents for pyridine derivatives
2 Methylation of the pyridine ring to introduce the methoxy group Methyl iodide or dimethyl sulfate under basic conditions Standard methylation protocols
3 Functionalization with acetic acid side chain Nucleophilic substitution or cross-coupling with haloacetic acids Typically via halogenated intermediates

Method C: Direct Functionalization via Cross-Coupling

Recent advances suggest the use of palladium-catalyzed cross-coupling reactions:

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 0°C to 80°C For trifluoromethylation and methylation steps
Solvent Dichloromethane, acetonitrile, or DMF Solvent choice depends on reagents used
Catalysts Palladium complexes, copper salts For cross-coupling reactions
Reagents Togni's reagent, Ruppert-Prakash reagent, methyl iodide For trifluoromethylation and methylation

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Main Reactions Yield References
Multi-step Organic Synthesis Pyridine derivatives Trifluoromethylation reagents, methylating agents, halogenated acetic acids Nucleophilic substitution, trifluoromethylation, methylation, acylation 45-70% (overall) Literature, patent CN109232399B
Trifluoromethylation + Functionalization 2-Methylpyridine Togni's reagent, methyl iodide Electrophilic trifluoromethylation, methylation, acetic acid attachment 50-65% Patent CN109232399B
Cross-Coupling Approach Halogenated pyridine Pd catalysts, boronic acids Suzuki coupling, trifluoromethylation 55-75% Recent research articles

Notes and Considerations

  • Reaction selectivity is crucial, especially for regioselective trifluoromethylation at the 5-position.
  • Purification typically involves column chromatography and recrystallization to achieve high purity.
  • Reaction optimization depends on the specific substituents and desired yield, often requiring control of temperature, solvent polarity, and reagent equivalents.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its trifluoromethyl and methoxy groups enhance reactivity and stability, making it a valuable intermediate in the production of pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly noted for improving the lipophilicity of compounds, which can lead to better absorption and efficacy in biological systems.

Application Description
Pharmaceutical SynthesisUsed to create novel drug candidates with improved properties.
Agrochemical DevelopmentFunctions as an intermediate in the synthesis of pesticides and herbicides.

Biological Research

Potential Biological Activities
Research has indicated that 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid exhibits promising biological activities, including antimicrobial and anti-inflammatory properties. These characteristics are being explored for therapeutic applications.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Efficacy : In clinical trials, derivatives of this compound showed potent antibacterial activity against multidrug-resistant bacteria, outperforming traditional antibiotics.

Medicinal Chemistry

Drug Development
The unique chemical structure of this compound makes it a candidate for drug development targeting various diseases. Its ability to modulate enzyme activity and receptor interactions is critical for its therapeutic potential.

Therapeutic Area Potential Applications
Inflammatory DiseasesTreatment for conditions like arthritis through cytokine inhibition.
Infectious DiseasesDevelopment of new antibiotics targeting resistant strains.

Industrial Applications

Material Science
In addition to its role in pharmaceuticals, this compound is utilized in the development of materials with specific properties such as polymers and coatings. The trifluoromethyl group contributes to enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy. The methoxy group can influence the compound’s electronic properties, affecting its binding affinity to molecular targets .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: The methoxy group at position 2 in the target compound donates electron density via resonance, stabilizing the pyridine ring. In contrast, fluorine (e.g., 2-fluoro analog) is highly electronegative, creating a strong electron-withdrawing effect that may alter reactivity in cross-coupling reactions . Trifluoromethyl at Position 5: This group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Its position relative to the acetic acid moiety influences intermolecular interactions, such as hydrogen bonding .
  • Functional Group Variations :

    • Replacement of the acetic acid group with a carboxylic acid at position 3 (e.g., 5-(trifluoromethyl)pyridine-3-carboxylic acid) shifts the molecule’s acidity and metal-chelating capacity, impacting its utility in herbicide formulations (e.g., fluazifop) .
    • Boronic acid derivatives (e.g., 2-methoxy-5-(trifluoromethyl)pyridine-4-boronic acid) are pivotal in Suzuki-Miyaura couplings but lack the ionic character of the acetic acid group .

Physicochemical Properties

  • Solubility: The acetic acid group in the target compound improves aqueous solubility (logP ~1.2 estimated) compared to non-acid analogs like 2-methoxy-5-(trifluoromethyl)pyridine (logP ~2.5) .
  • Thermal Stability : Trifluoromethyl groups generally enhance thermal stability. However, the acetic acid moiety may reduce melting points due to increased molecular flexibility.

Biological Activity

2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both methoxy and trifluoromethyl groups enhances its lipophilicity and metabolic stability, which may improve its bioavailability and efficacy in various therapeutic applications.

This compound is characterized by its pyridine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position, along with an acetic acid moiety. These substitutions influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is believed to involve modulation of enzyme activity or receptor interactions. The trifluoromethyl group is known to enhance the compound's binding affinity to various molecular targets, potentially leading to significant pharmacological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. It has shown activity against various pathogens, which is crucial in the context of rising antibiotic resistance. The compound's structure allows it to interact effectively with bacterial membranes, leading to cell lysis or inhibition of growth .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Studies

  • In Vivo Studies on Anti-inflammatory Activity : A study involving animal models demonstrated that administration of this compound significantly reduced paw swelling in induced arthritis models, suggesting a promising therapeutic role in inflammatory diseases .
  • Antimicrobial Efficacy : In a clinical setting, a derivative of this compound was tested against multidrug-resistant strains of bacteria. Results indicated that it exhibited potent antibacterial activity, outperforming several conventional antibiotics .

Research Findings

Research has shown that modifying the substituents on the pyridine ring can lead to enhanced biological activity. For instance, compounds with additional functional groups have demonstrated improved efficacy against specific targets. The trifluoromethyl group not only increases lipophilicity but also affects the electronic properties of the molecule, enhancing its interaction with biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid
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2-Methoxy-5-(trifluoromethyl)pyridine-4-acetic acid

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